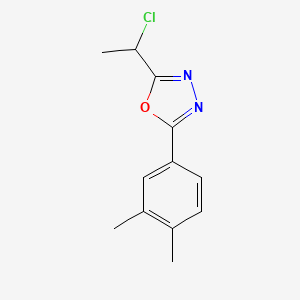

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole

CAS No.: 1156945-18-4

Cat. No.: VC2913698

Molecular Formula: C12H13ClN2O

Molecular Weight: 236.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1156945-18-4 |

|---|---|

| Molecular Formula | C12H13ClN2O |

| Molecular Weight | 236.7 g/mol |

| IUPAC Name | 2-(1-chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C12H13ClN2O/c1-7-4-5-10(6-8(7)2)12-15-14-11(16-12)9(3)13/h4-6,9H,1-3H3 |

| Standard InChI Key | RMAPOTKJMHDVEC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)C(C)Cl)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)C(C)Cl)C |

Introduction

Structural Information and Chemical Identity

2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is a heterocyclic organic compound containing a 1,3,4-oxadiazole core with specific functional group substitutions. The compound features a 3,4-dimethylphenyl group at position 5 of the oxadiazole ring and a 1-chloroethyl group at position 2. This specific arrangement of substituents contributes to its unique three-dimensional structure and potential biological activities. The compound is characterized by several key identifiers that allow for its precise identification and differentiation from other similar chemical entities .

The molecular structure features a five-membered oxadiazole ring containing one oxygen atom and two nitrogen atoms in positions 1, 3, and 4. This heterocyclic core is further substituted with the aforementioned functional groups, creating a molecule with potential for various interactions with biological targets. The 3,4-dimethylphenyl group provides aromatic character and potential hydrophobic interaction sites, while the chloroethyl moiety introduces a reactive functional group that could participate in various biochemical reactions .

Chemical Identifiers and Basic Properties

The following table summarizes the key identifiers and physical properties of 2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole:

| Property | Value |

|---|---|

| CAS Number | 1156945-18-4 |

| Molecular Formula | C12H13ClN2O |

| Molecular Weight | 236.7 g/mol |

| IUPAC Name | 2-(1-chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C12H13ClN2O/c1-7-4-5-10(6-8(7)2)12-15-14-11(16-12)9(3)13/h4-6,9H,1-3H3 |

| Standard InChIKey | RMAPOTKJMHDVEC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NN=C(O2)C(C)Cl)C |

| PubChem Compound ID | 43513093 |

These identifiers provide a unique signature for this compound, facilitating its unambiguous identification in chemical databases and literature .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole is crucial for predicting its behavior in various systems and applications. While specific experimental data on physical properties appears limited in the available literature, certain characteristics can be inferred from its structure and from general knowledge of similar oxadiazole compounds.

The presence of the oxadiazole ring imparts specific electronic properties to the molecule, including aspects of aromaticity and electron distribution that influence its reactivity patterns. The 3,4-dimethylphenyl group contributes to the compound's hydrophobicity, while the chloroethyl substituent introduces potential reactivity through the carbon-chlorine bond. These structural elements collectively determine important properties such as solubility, partition coefficient, and potential for intermolecular interactions.

Mass Spectrometry Characteristics

Mass spectrometry data is valuable for the identification and structural confirmation of the compound. The predicted collision cross-section (CCS) values for various adducts provide important information for analytical detection and characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 237.07892 | 150.7 |

| [M+Na]+ | 259.06086 | 166.1 |

| [M+NH4]+ | 254.10546 | 159.2 |

| [M+K]+ | 275.03480 | 161.0 |

| [M-H]- | 235.06436 | 155.0 |

| [M+Na-2H]- | 257.04631 | 158.2 |

| [M]+ | 236.07109 | 154.5 |

| [M]- | 236.07219 | 154.5 |

These values represent theoretical predictions for collision cross-sections that can be useful for analytical identification and verification of the compound using ion mobility mass spectrometry techniques .

Structure-Activity Relationships

The 1,3,4-oxadiazole core itself contributes to binding specificity and bioactivity through its electronic properties, hydrogen bonding capacity, and metabolic stability. The aromatic 3,4-dimethylphenyl group at position 5 likely influences lipophilicity, membrane permeability, and potential for π-π stacking interactions with biological targets. The chloroethyl substituent at position 2 introduces a reactive functional group that may participate in covalent interactions or serve as a pharmacophore for specific target binding .

SAR Insights from Related Compounds

Studies of related 1,3,4-oxadiazole derivatives have revealed several important SAR principles that might apply to our compound of interest:

-

The position and nature of substituents on the phenyl ring can significantly impact biological activity. For instance, electron-donating groups at the para position of the benzene ring have been reported to enhance telomerase inhibitory activity compared to ortho-substituted analogs in certain 1,3,4-oxadiazole derivatives .

-

The presence of specific functional groups like hydroxyl groups, as seen in (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, can confer potent inhibitory activity against multiple cancer cell lines .

-

Chlorinated derivatives, such as 2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole, have demonstrated significant anticancer properties against specific cancer cell lines, suggesting that the presence of chlorine atoms can contribute positively to anticancer activity .

Given these observations, the chloroethyl group and dimethylphenyl moiety in 2-(1-Chloroethyl)-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole might confer specific biological properties that would be worth investigating through targeted screening studies.

Research Status and Future Directions

The lack of specific literature data for this compound suggests potential opportunities for novel research exploring its properties and applications. Given the diverse biological activities reported for other 1,3,4-oxadiazole derivatives, this compound merits investigation for similar potential applications, particularly in medicinal chemistry and agrochemical development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume